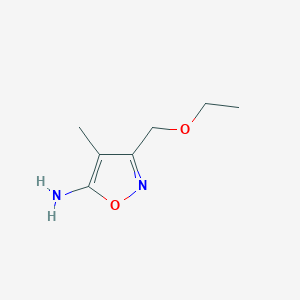![molecular formula C7H3Br2NO B15206295 2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
2,7-Dibromobenzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromobenzo[d]oxazole is a heterocyclic compound featuring a benzene ring fused with an oxazole ring, where the 2nd and 7th positions on the benzene ring are substituted with bromine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: 2,7-Dibromobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds, useful in the synthesis of more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).
Coupling: Palladium catalysts, boronic acids or stannanes, and solvents like toluene or tetrahydrofuran.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol or methanol.
Major Products:
- Substituted benzo[d]oxazole derivatives.
- Coupled products with various aryl or alkyl groups.
- Reduced benzo[d]oxazole without bromine substituents.
科学研究应用
2,7-Dibromobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用机制
The mechanism of action of 2,7-Dibromobenzo[d]oxazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been studied for their ability to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
相似化合物的比较
Oxazole: A simpler heterocycle with a similar structure but without bromine substituents.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Benzoxazole: Similar to benzo[d]oxazole but without bromine substituents.
Benzothiazole: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Uniqueness: 2,7-Dibromobenzo[d]oxazole is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization through substitution and coupling reactions.
属性
分子式 |
C7H3Br2NO |
|---|---|
分子量 |
276.91 g/mol |
IUPAC 名称 |
2,7-dibromo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |
InChI 键 |
UPOFOXKITINBFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)
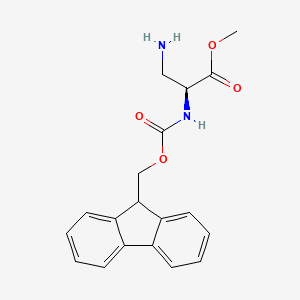
![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
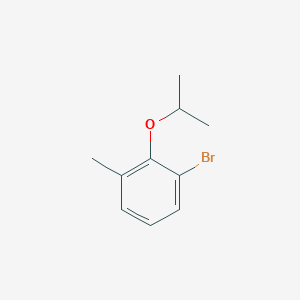
![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
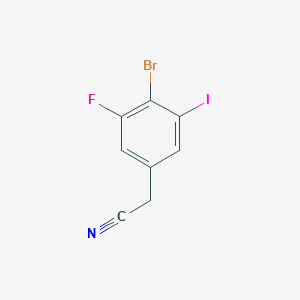


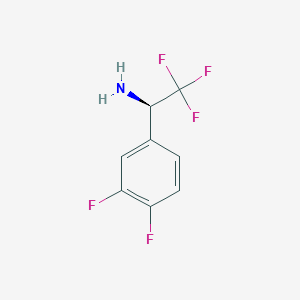
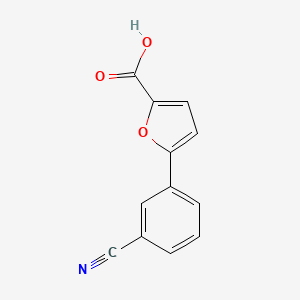
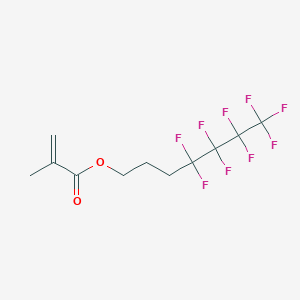
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)
